

An In-depth Technical Guide to the Physicochemical Properties of 4-Hexanoylresorcinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Hexanoylresorcinol** (CAS No. 3144-54-5), an aromatic ketone that serves as a key intermediate in the synthesis of various compounds, including the antiseptic agent 4-hexylresorcinol. Understanding these properties is fundamental for its application in chemical synthesis, formulation development, and potential biological investigations.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **4-Hexanoylresorcinol**, compiled from various chemical data sources.



Property	Value	Source(s)
Molecular Formula	С12Н16О3	[1][2]
Molecular Weight	208.25 g/mol	[1][2]
Appearance	Solid	[2]
Melting Point	53-57 °C	[1][2][3][4]
Boiling Point	217 °C at 14 mmHg343 °C at 760 mmHg	[1][2][3]
Water Solubility	169.1 mg/L at 25 $^{\circ}$ C (estimated)0.60 g/L at 25 $^{\circ}$ C	[1][3]
pKa (acid dissociation constant)	7.62 (predicted)7.83 ± 0.35 (predicted)	[3]
logP (octanol-water partition coefficient)	3.4 (XLogP3-AA calculated)2.86080 (LogP calculated)3.87 (Partition Coefficient)	[3]
Flash Point	113 °C	[2]
Canonical SMILES	CCCCC(=0)C1=C(C=C(C=C 1)O)O	[2]
InChIKey	SKUFHZAEFGZSQK- UHFFFAOYSA-N	

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of **4-Hexanoylresorcinol** are not readily available in the public domain, the following are detailed general methodologies typically employed for such characterizations.

Melting Point Determination (Capillary Method)

The melting point of a solid compound like **4-Hexanoylresorcinol** is commonly determined using the capillary melting point method. A small, finely powdered sample of the crystalline solid



is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it completely liquefOreal are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid at atmospheric pressure can be determined by distillation. For high-boiling compounds like **4-Hexanoylresorcinol**, which may decompose at their atmospheric boiling point, vacuum distillation is employed. The substance is heated in a distillation apparatus under reduced pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure, and this temperature is recorded along with the corresponding pressure.

Solubility Determination (Shake-Flask Method)

The aqueous solubility of a compound is often determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. The suspension is then filtered to remove the undissolved solid, and the concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of a compound with acidic or basic functional groups can be determined by potentiometric titration. A solution of the compound in a suitable solvent (often a water-methanol or water-ethanol mixture for compounds with low water solubility) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. An increasingly common method for its determination is through reverse-phase high-performance



liquid chromatography (RP-HPLC). The retention time of the compound on a nonpolar stationary phase (like C18) is measured using a series of mobile phases with varying compositions of an organic solvent and water. A calibration curve is generated using a set of standard compounds with known logP values. The logP of the test compound is then interpolated from its retention time on this calibration curve.

Chemical Synthesis and Logical Relationships

4-Hexanoylresorcinol is a key intermediate in the synthesis of 4-hexylresorcinol, a compound with antiseptic and anesthetic properties. The most common synthetic route involves a two-step process: a Friedel-Crafts acylation followed by a Clemmensen reduction.

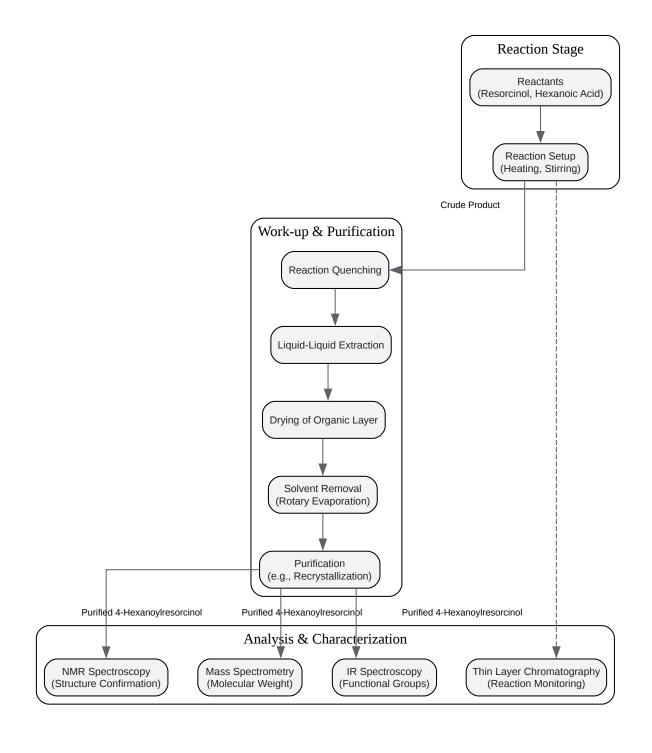


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Caption: Synthesis of 4-Hexylresorcinol from Resorcinol and Hexanoic Acid.

The experimental workflow for a typical chemical synthesis involving an intermediate like **4- Hexanoylresorcinol** follows a logical progression from reaction to purification and analysis.





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Caption: General experimental workflow for the synthesis and purification of **4-Hexanoylresorcinol**.

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